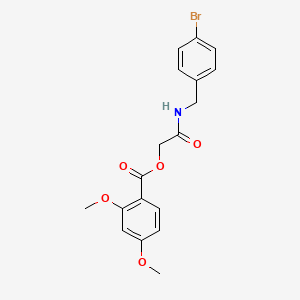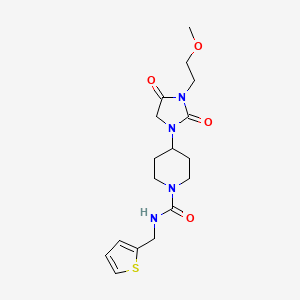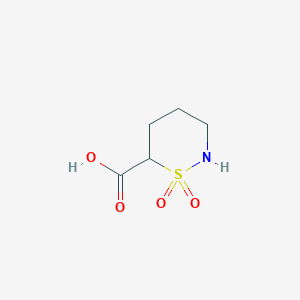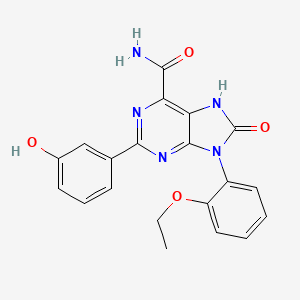
2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethoxybenzoate” is a complex organic molecule that contains several functional groups. These include a bromobenzyl group, an amino group, an oxoethyl group, and a dimethoxybenzoate group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its functional groups. For example, the presence of an ester group suggests that this compound might have a fruity smell, as many esters do. The bromine atom might make the compound denser than similar compounds without halogens .Scientific Research Applications
Synthetic Methodologies
Studies have focused on the synthesis of compounds with bromo and methoxy groups, offering insights into synthetic routes that could be applicable to the target compound. For instance, research on the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline demonstrates key intermediate steps for anti-cancer drugs, highlighting the importance of specific bromo and methoxy functional groups in medicinal chemistry (Cao Sheng-li, 2004).
Photodynamic Therapy
Compounds with bromo and methoxy groups have been investigated for their potential in photodynamic therapy (PDT). The synthesis and characterization of zinc phthalocyanine derivatives substituted with bromo and methoxy groups have shown promising photophysical and photochemical properties, indicating their potential application in cancer treatment through PDT (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Catalysis
Research on ligand-free copper-catalyzed synthesis illustrates the utility of bromo-substituted compounds in the catalytic formation of benzimidazoles and related structures. This suggests a broader application of such functional groups in facilitating catalytic reactions, potentially relevant to the synthesis or transformation of the target compound (P. Saha, Tamminana Ramana, Nibadita Purkait, Md. Ashif Ali, R. Paul, T. Punniyamurthy, 2009).
properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5/c1-23-14-7-8-15(16(9-14)24-2)18(22)25-11-17(21)20-10-12-3-5-13(19)6-4-12/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIRVMFYQRSESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dimethoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide](/img/structure/B2440832.png)


![4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2440838.png)

![N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2440841.png)
![2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane](/img/structure/B2440843.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440848.png)
![1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)
